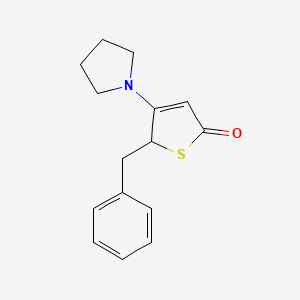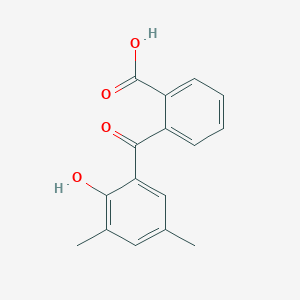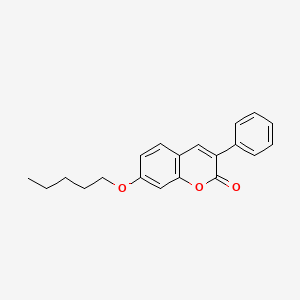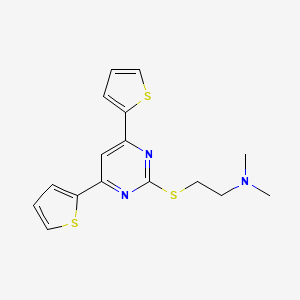
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with two thiophene groups
Vorbereitungsmethoden
The synthesis of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of thiophene groups, and the attachment of the ethanamine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiophene groups or the pyrimidine ring, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used in the study of molecular interactions and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- can be compared with other similar compounds, such as:
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)oxy)-N,N-dimethyl-: This compound has an oxygen atom instead of a sulfur atom, leading to different chemical properties and reactivity.
Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-diethyl-: This compound has ethyl groups instead of methyl groups, affecting its steric properties and interactions with molecular targets. The uniqueness of Ethanamine, 2-((4,6-di-2-thienyl-2-pyrimidinyl)thio)-N,N-dimethyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
124959-47-3 |
|---|---|
Molekularformel |
C16H17N3S3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-(4,6-dithiophen-2-ylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H17N3S3/c1-19(2)7-10-22-16-17-12(14-5-3-8-20-14)11-13(18-16)15-6-4-9-21-15/h3-6,8-9,11H,7,10H2,1-2H3 |
InChI-Schlüssel |
PSZBNZNJMXRFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC1=NC(=CC(=N1)C2=CC=CS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


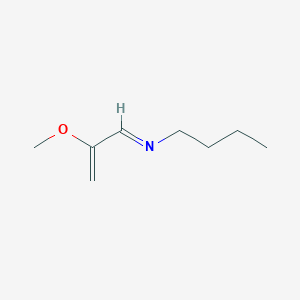
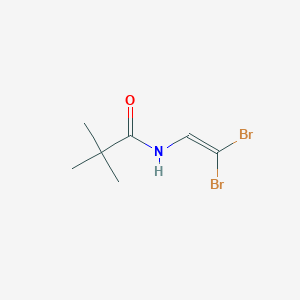
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
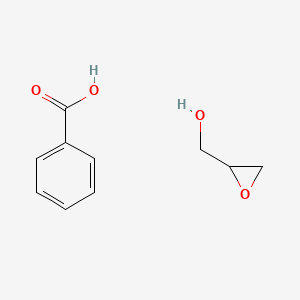
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
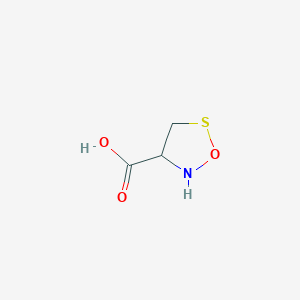
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)




